6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride
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Overview
Description
Compounds like “6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride” belong to a class of organic compounds known as sulfonyl chlorides . They contain a sulfonyl functional group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a sulfonyl group (-SO2-) attached to a chlorine atom and a carbon-based structure . The difluoromethoxy group (-OCHF2) is a fluorinated alkoxy group .Chemical Reactions Analysis
Sulfonyl chlorides are reactive substances that can participate in various chemical reactions. They are commonly used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Generally, sulfonyl chlorides are characterized by their reactivity, and the presence of the difluoromethoxy group could influence properties such as polarity and stability .Scientific Research Applications
Environmental Impact and Alternatives
A study highlighted the identification of novel polyfluorinated ether sulfonates, including a compound related to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride, as PFOS alternatives in municipal sewage sludge in China. These compounds were developed as mist suppressants and have been investigated for their environmental behaviors and potential adverse effects (Ruan et al., 2015). Additionally, the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids in surface water, including chlorinated polyfluorinated ether sulfonic acid (a category to which the specified compound belongs), has been reported, indicating their global dispersal and ubiquity (Pan et al., 2018).
Chemical Synthesis and Applications
Research into the synthesis of functionalized monofluorinated compounds, including dihydronaphthalene derivatives, has been explored. This encompasses a range of synthetic techniques valuable for producing compounds with specific fluorinated motifs (Fustero et al., 2018). The synthesis of 3-sulfonyl-1,2-dihydronaphthalenes via visible-light-catalyzed C-C bond difunctionalization of methylenecyclopropanes with sulfonyl chlorides has been developed, providing a novel method for the synthesis of complex naphthalene derivatives (Liu et al., 2019).
Material Science and Polymer Chemistry
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized for potential application as proton exchange membranes. These materials exhibit high proton conductivity, thermal and oxidative stability, and are considered for use in fuel cells (Wang & Guiver, 2017).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives, derived from a synthetic route of a related sulfonyl chloride compound, have been prepared as potent antimicrobial agents. These compounds have shown promising in vitro inhibitory activities against a range of bacterial strains and Candida Albicans, showcasing the potential of naphthalene-sulfonamide derivatives in the development of new antimicrobial drugs (Mohamed et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQPJMLOWBCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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